![molecular formula C27H22N2O B14377641 1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole CAS No. 89368-90-1](/img/structure/B14377641.png)
1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole is a complex organic compound belonging to the class of carbazoles. Carbazoles are aromatic heterocyclic organic compounds with a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole typically involves the alkylation of 1-methoxy-3-methylcarbazole. One method involves the reaction of 1-methoxy-3-methylcarbazole with pyrimidine-substituted (chloromethyl)phenylcarboxylic acid amides in the presence of sodium methoxide in dimethyl sulfoxide (DMSO) to yield novel derivatives .
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve the distillation of coal tar, where carbazole concentrates in the anthracene distillate. This waste product is the major industrial source of carbazole . Selective crystallization from molten coal tar at high temperature or low pressure is a modern technique used for the production of carbazole .
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid derivatives, while reduction may yield various hydrogenated carbazole derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication and repair, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole include:
9H-Carbazole: An aromatic heterocyclic organic compound with a tricyclic structure.
Methyl 1-methoxy-9H-carbazole-3-carboxylate: A derivative of carbazole with a methoxy group and a carboxylate ester.
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: A carbazole derivative with an ethyl group and a methylmethanamine group.
Uniqueness
This compound is unique due to its specific structural features, including the presence of a methoxy group and a methylcarbazole moiety
Propiedades
Número CAS |
89368-90-1 |
|---|---|
Fórmula molecular |
C27H22N2O |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
1-methoxy-3-[(3-methylcarbazol-9-yl)methyl]-9H-carbazole |
InChI |
InChI=1S/C27H22N2O/c1-17-11-12-25-21(13-17)20-8-4-6-10-24(20)29(25)16-18-14-22-19-7-3-5-9-23(19)28-27(22)26(15-18)30-2/h3-15,28H,16H2,1-2H3 |
Clave InChI |
CLMSVAXELQDMBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC4=CC5=C(C(=C4)OC)NC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


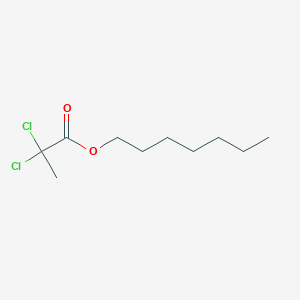
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)
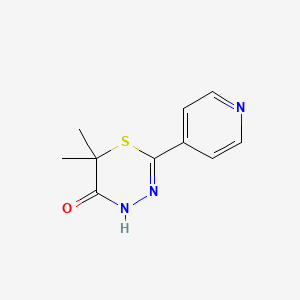
![3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14377571.png)
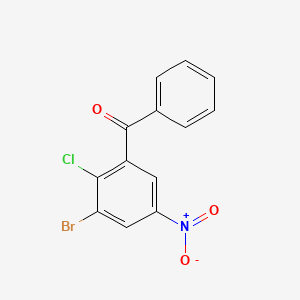
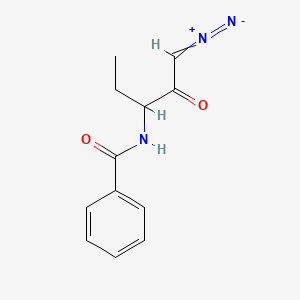
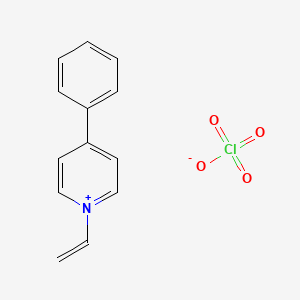

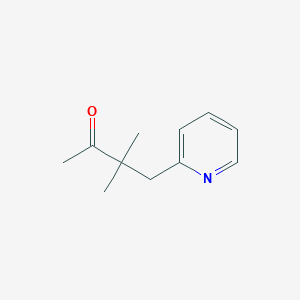
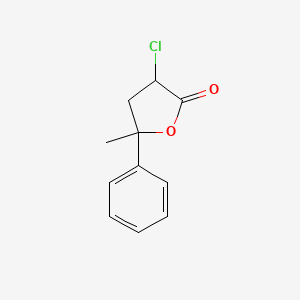

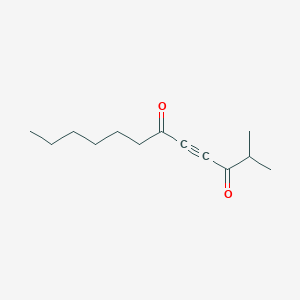
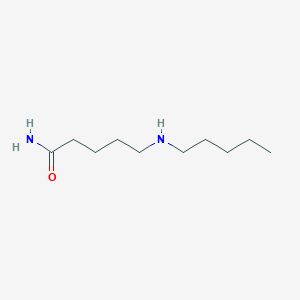
![2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]](/img/structure/B14377626.png)
